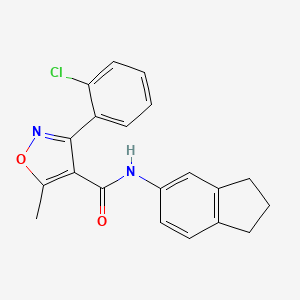
3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, an indene moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. The starting materials might include 2-chlorobenzaldehyde, indene, and isoxazole derivatives. The synthetic route may involve:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the indene moiety: This can be synthesized through cyclization reactions of suitable precursors.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce different functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide may have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-4-isoxazolecarboxamide: Lacks the methyl group at the 5-position of the isoxazole ring.
3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-pyrazolecarboxamide: Contains a pyrazole ring instead of an isoxazole ring.
Uniqueness
The presence of the methyl group at the 5-position of the isoxazole ring and the specific arrangement of functional groups in 3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-4-isoxazolecarboxamide may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c1-12-18(19(23-25-12)16-7-2-3-8-17(16)21)20(24)22-15-10-9-13-5-4-6-14(13)11-15/h2-3,7-11H,4-6H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIMRLGFSDMRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-[3-(dimethylamino)propyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B5816040.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide](/img/structure/B5816056.png)
![(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)
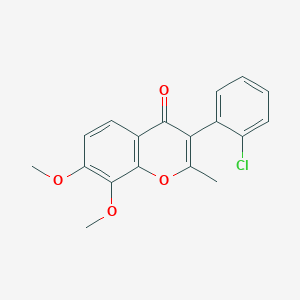
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-chlorobenzoate](/img/structure/B5816078.png)
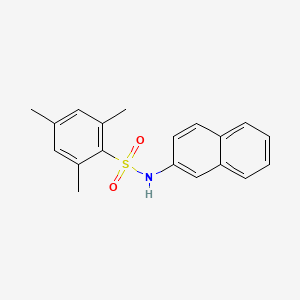
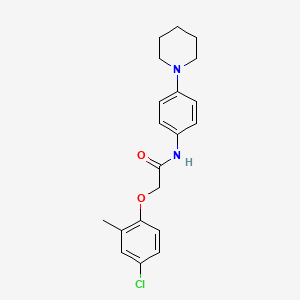
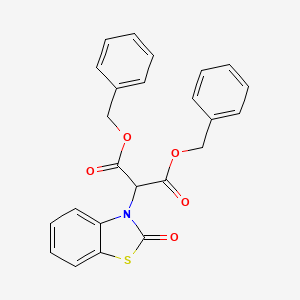
![methyl 4-({[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B5816109.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)
